Z-D-Dbu(Boc)-OH
CAS No.: 96186-30-0
VCID: VC21540924
Molecular Formula: C17H24N2O6
Molecular Weight: 352,39 g/mole
* For research use only. Not for human or veterinary use.

Description |
Z-D-Dbu(Boc)-OH, with the CAS number 96186-30-0, is a derivative of 3,4-diaminobutyric acid. It is a protected amino acid, commonly used in peptide synthesis due to its unique structure, which includes both a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. These protecting groups are crucial for preventing unwanted side reactions during peptide bond formation. Synthesis MethodsThe synthesis of Z-D-Dbu(Boc)-OH typically involves the protection of the amino groups of 3,4-diaminobutyric acid. The Z group is introduced to protect the amino group at the 3-position, while the Boc group protects the amino group at the 4-position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate these protection reactions.
Chemical Reactions and ApplicationsZ-D-Dbu(Boc)-OH undergoes various chemical reactions, including deprotection and coupling reactions.
Research ApplicationsZ-D-Dbu(Boc)-OH has several scientific research applications:
Industrial ApplicationsIn industry, Z-D-Dbu(Boc)-OH is applied in the production of specialty chemicals and materials. The industrial production process involves large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques to ensure purity and yield. Comparison with Similar CompoundsZ-D-Dbu(Boc)-OH is unique due to its dual protection, which allows for selective deprotection and versatile synthetic applications. Similar compounds include N-benzyloxycarbonyl-L-lysine and N-tert-butoxycarbonyl-L-lysine, but these lack the dual protection feature.
|
||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 96186-30-0 | ||||||||||||||||||||||||||||||
Product Name | Z-D-Dbu(Boc)-OH | ||||||||||||||||||||||||||||||
Molecular Formula | C17H24N2O6 | ||||||||||||||||||||||||||||||
Molecular Weight | 352,39 g/mole | ||||||||||||||||||||||||||||||
IUPAC Name | (3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | ||||||||||||||||||||||||||||||
Standard InChIKey | KUMMZCONPFBQTC-ZDUSSCGKSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||||||||||||||
Synonyms | 96186-30-0;Z-D-beta-Dab(Boc)-OH;Z-D-beta-Dbu(Boc)-OH;(S)-4-(Boc-amino)-3-(Z-amino)butyricacid;Ngamma-Boc-Nbeta-Z-D-3,4-diaminobutyricacid;AmbotzZAA1069;Z-D-Dbu(Boc)-OH;Z-D-DBU-OH;Z-D-|A-Dab(Boc)-OH;Z-D-|A-Dbu(Boc)-OH;28206_ALDRICH;SCHEMBL14265354;28206_FLUKA;CTK8G3818;MolPort-003-929-153;BUTANOICACID,4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-3-[[(PHENYLMETHOXY)CARBONYL]AMINO]-,(S)-(9CI);ZINC2510801;N|A-Boc-N|A-Z-D-3,4-diaminobutyricacid;Nbeta-Z-Ngamma-Boc-D-3,4-diamino-buttersaeure;N|A-Z-N|A-Boc-D-3,4-diamino-buttersäure;Nbeta-Z-Ngamma-Boc-D-3,4-diamino-butters+ure | ||||||||||||||||||||||||||||||
PubChem Compound | 13458536 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume